molecular formula C20H26O4S B3845150 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol

1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol

Cat. No. B3845150
M. Wt: 362.5 g/mol
InChI Key: RYQAMDCBKKGOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol, also known as BTP, is a synthetic compound that has been found to have potential applications in the field of scientific research. This compound is a selective antagonist of the G-protein coupled receptor, GPR55, which is involved in regulating various physiological processes in the human body.

Mechanism of Action

1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol acts as a selective antagonist of GPR55 by binding to the receptor and blocking its activation. GPR55 is a G-protein coupled receptor that is expressed in various tissues and is involved in regulating various physiological processes. The exact mechanism of action of GPR55 is not fully understood, but it has been shown to be involved in the regulation of bone density, immune response, and pain sensation.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the differentiation of osteoclasts and promote the differentiation of osteoblasts, leading to increased bone density. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a selective antagonist of GPR55, which allows for the specific investigation of the role of this receptor in various physiological processes. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol is also a synthetic compound, which allows for the easy replication of experiments and the production of large quantities of the compound. However, 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol also has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain studies.

Future Directions

There are several future directions for the study of 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol. One area of research is the investigation of the role of GPR55 in various diseases such as cancer, osteoporosis, and inflammatory disorders. Another area of research is the development of more potent and selective antagonists of GPR55. Additionally, the use of 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol in combination with other compounds may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been found to have potential applications in various fields of scientific research. It has been shown to be a selective antagonist of GPR55, which is involved in regulating various physiological processes such as bone density, immune response, and pain sensation. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been used in various studies to investigate the role of GPR55 in these processes. It has also been used to study the molecular mechanisms of various diseases such as cancer, osteoporosis, and inflammatory disorders.

properties

IUPAC Name

1-benzylsulfonyl-3-(4-tert-butylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4S/c1-20(2,3)17-9-11-19(12-10-17)24-13-18(21)15-25(22,23)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQAMDCBKKGOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylsulfonyl-3-(4-tert-butylphenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Reactant of Route 3
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.